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Introduction
Elacestrant (RAD1901) is a non-steroidal, oral selective estrogen receptor degrader (SERD)

that functions as an estrogen receptor (ER) antagonist.[1] It is indicated for the treatment of

postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative,

ESR1-mutated advanced or metastatic breast cancer that has progressed following at least

one line of endocrine therapy.[1][2] Elacestrant exerts its therapeutic effect by binding to the

estrogen receptor, primarily ERα, leading to its degradation and thereby blocking estrogen-

driven cell proliferation.[1]

Elacestrant is a chiral molecule and exists as two enantiomers: the R-enantiomer and the S-

enantiomer. The pharmacological activity of Elacestrant is primarily attributed to the R-

enantiomer. The S-enantiomer of Elacestrant is reported to be the low-activity enantiomer.[3][4]

[5][6] This document provides an overview of the binding characteristics of Elacestrant and its

S-enantiomer, along with detailed protocols for performing competitive binding assays to

evaluate the affinity of test compounds for the estrogen receptor.
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Elacestrant competitively binds to the estrogen receptor, preventing estrogen from binding and

activating the receptor. This blockade inhibits the estrogen-induced transcriptional activity that

promotes the growth of ER-positive cancer cells. Beyond simple antagonism, Elacestrant

induces a conformational change in the estrogen receptor, marking it for degradation by the

proteasome. This dual mechanism of action, both antagonizing and degrading the estrogen

receptor, contributes to its efficacy in treating hormone receptor-positive breast cancer.
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Quantitative Data
While the S-enantiomer of Elacestrant is consistently reported as having low activity, specific

binding affinity data (IC50 or Ki) for the purified S-enantiomer dihydrochloride is not readily
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available in the public domain. The available data primarily focuses on the racemic mixture or

the active R-enantiomer (also referred to as RAD1901).

The following table summarizes the reported IC50 values for racemic Elacestrant in competitive

binding assays.

Compound Target Assay Type IC50 (nM) Reference

Elacestrant

(racemate)
ERα

Competitive

Binding
48 [3][4][5][6]

Elacestrant

(racemate)
ERβ

Competitive

Binding
870 [3][4][5][6]

Note: The significant difference in IC50 values between ERα and ERβ highlights the selectivity

of Elacestrant. The lack of specific data for the S-enantiomer suggests its binding affinity is

considerably lower than the racemate, and likely not a focus of primary pharmacological

characterization.

Experimental Protocols
Two common methods for determining the binding affinity of a compound to the estrogen

receptor in a competitive format are the radioligand binding assay and the Time-Resolved

Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Radioligand Competitive Binding Assay for Estrogen
Receptor Alpha (ERα)
This protocol is a representative example and may require optimization based on specific

laboratory conditions and reagents.

Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g.,

Elacestrant S-enantiomer dihydrochloride) for the binding of a radiolabeled ligand to ERα.

Materials:

Receptor Source: Recombinant human ERα or rat uterine cytosol.
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Radioligand: [3H]-Estradiol (specific activity ~40-60 Ci/mmol).

Test Compound: Elacestrant S-enantiomer dihydrochloride, dissolved in a suitable solvent

(e.g., DMSO).

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing additives to reduce non-

specific binding (e.g., 10% glycerol, 1 mM DTT, 1 mg/mL BSA).

Wash Buffer: Ice-cold assay buffer.

Scintillation Cocktail: A suitable liquid scintillation cocktail.

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Workflow:
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Prepare Reagents:
- ERα preparation

- [3H]-Estradiol solution
- Test compound dilutions

Incubate:
ERα + [3H]-Estradiol + Test Compound

Separate Bound from Free Ligand:
Rapid vacuum filtration

Wash Filters

Measure Radioactivity:
Liquid scintillation counting

Data Analysis:
- Plot % inhibition vs. [Test Compound]

- Determine IC50

Click to download full resolution via product page

Procedure:
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Preparation of Reagents:

Prepare serial dilutions of the test compound in the assay buffer. The final concentration

range should span several orders of magnitude around the expected IC50.

Prepare a working solution of [3H]-Estradiol in the assay buffer at a concentration close to

its Kd for ERα (typically 0.1-1.0 nM).

Prepare the ERα receptor solution in the assay buffer. The concentration should be

optimized to provide a sufficient signal-to-noise ratio.

Assay Setup:

In a 96-well plate, add the following to each well:

Assay Buffer

Test compound dilution or vehicle control.

[3H]-Estradiol solution.

ERα receptor solution to initiate the reaction.

Include controls for total binding (no test compound) and non-specific binding (excess of a

non-labeled competitor like unlabeled estradiol).

Incubation:

Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a

sufficient time to reach equilibrium (e.g., 16-24 hours).

Filtration:

Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer

using a cell harvester. This separates the receptor-bound radioligand from the free

radioligand.
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Wash the filters multiple times with ice-cold wash buffer to remove any unbound

radioligand.

Detection:

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity

using a scintillation counter.

Data Analysis:

Calculate the percentage of specific binding for each concentration of the test compound.

Plot the percentage of inhibition versus the logarithm of the test compound concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).

LanthaScreen™ TR-FRET ERα Competitive Binding
Assay
This protocol is based on commercially available kits (e.g., from Thermo Fisher Scientific) and

provides a high-throughput, non-radioactive alternative.

Objective: To determine the IC50 of a test compound for the binding of a fluorescent tracer to a

terbium-labeled ERα.

Materials:

LanthaScreen™ TR-FRET ERα Competitive Binding Kit: Containing GST-tagged ERα-LBD,

terbium-labeled anti-GST antibody, and a fluorescent tracer (Fluormone™ ES2 Green).

Test Compound: Elacestrant S-enantiomer dihydrochloride, dissolved in DMSO.

Assay Buffer: Provided in the kit.

Instrumentation: A microplate reader capable of TR-FRET measurements (excitation ~340

nm, emission at ~495 nm for terbium and ~520 nm for the tracer).
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Workflow:

Prepare Reagents:
- ERα-LBD/Tb-antibody complex

- Fluorescent tracer solution
- Test compound dilutions

Dispense Reagents into Plate:
Test Compound + ERα complex + Tracer

Incubate at Room Temperature

Measure TR-FRET Signal:
Read plate at specified wavelengths

Data Analysis:
- Calculate emission ratio

- Plot % inhibition vs. [Test Compound]
- Determine IC50

Click to download full resolution via product page
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Prepare serial dilutions of the test compound in DMSO.

Prepare the ERα-LBD and terbium-labeled anti-GST antibody complex in the assay buffer

as per the kit instructions.

Prepare the fluorescent tracer solution in the assay buffer.

Assay Setup:

In a suitable low-volume 384-well plate, add the following to each well in the specified

order:

Test compound dilution or DMSO control.

ERα-LBD/terbium-antibody complex.

Fluorescent tracer solution to initiate the reaction.

Include controls for 0% inhibition (DMSO only) and 100% inhibition (saturating

concentration of a known ERα ligand like estradiol).

Incubation:

Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-

4 hours), protected from light.

Detection:

Read the plate using a TR-FRET-compatible plate reader. Measure the emission at both

the donor (terbium, ~495 nm) and acceptor (tracer, ~520 nm) wavelengths after a suitable

delay following excitation (~340 nm).

Data Analysis:

Calculate the emission ratio (520 nm / 495 nm) for each well.

Normalize the data to the 0% and 100% inhibition controls.

Plot the percentage of inhibition versus the logarithm of the test compound concentration.
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Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion
Elacestrant is a potent selective estrogen receptor degrader whose pharmacological activity

resides in its R-enantiomer. The S-enantiomer is known to be the low-activity counterpart,

although specific public domain data on its binding affinity is lacking. The provided protocols for

radioligand and TR-FRET competitive binding assays offer robust methods for determining the

binding affinity of test compounds, such as the Elacestrant S-enantiomer dihydrochloride, to the

estrogen receptor. These assays are crucial for the characterization of new chemical entities

targeting the estrogen receptor and for understanding the structure-activity relationships of

chiral drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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